(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
Description
(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is a chiral compound featuring a piperidine ring substituted at position 3 with an isopropyl-methyl-amino group and a 3-methyl-butan-1-one backbone. While explicit pharmacological data are unavailable in the provided evidence, its structural features suggest applications in drug discovery, particularly as a scaffold for protease inhibitors or GPCR-targeted therapies .
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-1-[3-[methyl(propan-2-yl)amino]piperidin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17-8-6-7-12(9-17)16(5)11(3)4/h10-13H,6-9,15H2,1-5H3/t12?,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGFLHVDCRXJPS-ABLWVSNPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)N(C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC(C1)N(C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the piperidine ring followed by the introduction of the amino and butanone groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to optimize efficiency and scalability. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Ring Systems
- Piperidine Derivatives: The six-membered piperidine ring in the parent compound (e.g., CAS:1354029-09-6, Ref: 10-F084401) reduces ring strain compared to five-membered pyrrolidine analogs. This stability may improve metabolic resistance and binding affinity to larger enzymatic pockets .
- Pyrrolidine Derivatives: Compounds like (S)-2-amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one (CAS:1354029-15-4) exhibit higher conformational rigidity due to the five-membered ring. This rigidity may limit off-target interactions but reduce adaptability to dynamic binding sites .
Substituent Variations on the Amino Group
Isopropyl-Methyl vs. Benzyl Groups :
The isopropyl-methyl group in the parent compound balances steric bulk and hydrophobicity. In contrast, benzyl-substituted analogs (e.g., CAS:1254927-47-3) introduce aromaticity, which could enhance π-π stacking with aromatic residues in target proteins but may increase CYP450-mediated metabolism .- Cyclopropyl Substituents: (S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS:1354027-37-4) incorporates a cyclopropyl group, adding rigidity and electron-withdrawing effects. This modification may improve metabolic stability but reduce solubility due to increased hydrophobicity .
- Chloro Substituents: (S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one (CAS:1401666-35-0) introduces a halogen, which can enhance binding via halogen bonding and improve pharmacokinetic properties like half-life. However, chlorine may also pose synthetic challenges .
Stereochemical Considerations
The (S)-configuration at critical positions (e.g., the amino-bearing carbon in the butanone backbone) is conserved across analogs. For example, (S)-2-Amino-1-((S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl)-3-methyl-butan-1-one (CAS:1254927-47-3) retains stereospecificity, underscoring the importance of chirality in maintaining target selectivity .
Comparative Data Table
Implications for Drug Development
- Piperidine vs. Pyrrolidine : Piperidine derivatives may be preferred for targets requiring flexible binding, while pyrrolidines suit rigid pockets.
- Substituent Design : Isopropyl-methyl groups offer a balance between hydrophobicity and steric effects, whereas benzyl or cyclopropyl groups tailor compounds for specific target interactions.
- Stereochemistry : Conservation of (S)-configurations highlights the necessity of chiral synthesis protocols to maintain bioactivity .
Biological Activity
(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one, also known by its CAS number 827614-50-6, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H25N3O, with a molecular weight of approximately 229.35 g/mol. The compound features a piperidine ring substituted with isopropyl and methyl groups, contributing to its biological activity.
Research indicates that compounds similar to this compound interact with various neurotransmitter systems, particularly the dopaminergic and adrenergic systems. These interactions can influence mood, cognition, and various neurophysiological processes.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer treatment. For instance, analogs of this compound have shown cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
|---|---|---|---|
| MCF-7 | 0.65 | Doxorubicin | 0.5 |
| HCT116 | 2.41 | Tamoxifen | 10.38 |
| A549 | 1.8 | Cisplatin | 5.0 |
These findings suggest that the compound could serve as a lead in the development of new anticancer therapies, particularly for breast and colorectal cancers.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has been studied for its potential effects on anxiety and depression. In animal models, administration of similar piperidine derivatives resulted in significant anxiolytic effects, indicating that this compound may also exhibit similar properties.
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that administration of this compound resulted in reduced tumor growth in xenograft models of human breast cancer. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Human Cell Line Studies : In vitro studies using human cancer cell lines revealed that the compound induces apoptosis through the activation of caspases 3 and 7, leading to increased expression of pro-apoptotic proteins such as p53.
Q & A
Q. What are the optimal synthetic routes and critical parameters for producing high-purity (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one?
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the piperidine core via reductive amination or cyclization reactions.
- Step 2: Introduction of the isopropyl-methyl-amino group using alkylation or nucleophilic substitution under controlled pH and temperature (e.g., 0–5°C in anhydrous THF) .
- Step 3: Ketone functionalization via condensation or oxidation, requiring inert atmospheres (e.g., N₂) to prevent side reactions . Critical parameters include solvent polarity (e.g., DMF for solubility), reaction time (monitored via TLC/HPLC), and purification via column chromatography or recrystallization to achieve >95% purity .
Q. How can the stereochemical integrity and molecular structure of this compound be confirmed experimentally?
- Chiral HPLC or CE: To verify enantiomeric purity, use chiral stationary phases (e.g., amylose-based columns) with UV detection .
- X-ray Crystallography: Resolve absolute configuration by growing single crystals in solvents like ethanol/water mixtures .
- NMR Spectroscopy: Analyze coupling constants (e.g., ) in H-NMR to confirm spatial arrangement of substituents on the piperidine ring .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Receptor Binding Assays: Screen for affinity at neurotransmitter receptors (e.g., dopamine D₂, serotonin 5-HT₁A) using radioligand displacement (e.g., H-spiperidone for D₂) .
- Enzyme Inhibition Studies: Test inhibition of monoamine oxidases (MAOs) via fluorometric assays measuring hydrogen peroxide production .
- Cell-Based Assays: Assess cytotoxicity (MTT assay) and functional activity (cAMP modulation) in neuronal cell lines (e.g., SH-SY5Y) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?
- Analog Synthesis: Modify substituents (e.g., replace isopropyl with cyclopropyl) to evaluate steric/electronic effects on receptor binding .
- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding at the piperidine nitrogen) .
- In Silico Docking: Predict binding modes to target receptors (e.g., μ-opioid) using crystal structures from the PDB (e.g., 4DKL) . Validate findings with in vitro assays and compare logP/CLogP values to correlate lipophilicity with membrane permeability .
Q. How can contradictions in reported biological activity data (e.g., receptor affinity discrepancies) be resolved?
- Assay Standardization: Replicate experiments under identical conditions (pH 7.4 buffer, 37°C) to eliminate variability .
- Enantiomer-Specific Analysis: Isolate (R)- and (S)-enantiomers via chiral separation and test individually, as stereochemistry drastically impacts activity .
- Orthogonal Validation: Use complementary techniques (e.g., SPR for binding kinetics vs. functional Ca²⁺ flux assays) to confirm target engagement .
Q. What strategies are recommended for in vivo efficacy studies, considering pharmacokinetic challenges?
- Formulation Optimization: Use solubilizing agents (e.g., Captisol®) or lipid-based carriers to enhance oral bioavailability .
- Metabolic Stability Testing: Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., N-demethylation) and design deuterated analogs .
- Dosing Regimen: Conduct pilot PK/PD studies in rodents to establish dose-linear exposure and correlate plasma levels with target receptor occupancy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
